molecular formula C21H26N2O5 B4416284 N-[3-(4-morpholinylcarbonyl)phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide

N-[3-(4-morpholinylcarbonyl)phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide

Cat. No. B4416284
M. Wt: 386.4 g/mol
InChI Key: RNQLSHURIWKPKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(4-morpholinylcarbonyl)phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as a spirocyclic compound and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-[3-(4-morpholinylcarbonyl)phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide involves the inhibition of various enzymes, including phosphodiesterase 4 (PDE4) and histone deacetylases (HDACs). PDE4 is an enzyme that plays a crucial role in the regulation of inflammation, while HDACs are enzymes that regulate gene expression. By inhibiting these enzymes, this compound can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[3-(4-morpholinylcarbonyl)phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a promising compound for the development of new cancer therapies. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on N-[3-(4-morpholinylcarbonyl)phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide. One direction is the development of new cancer therapies based on this compound. Another direction is the investigation of its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to optimize the synthesis method of this compound and improve its solubility in aqueous solutions.

Scientific Research Applications

N-[3-(4-morpholinylcarbonyl)phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide has been extensively studied for its potential applications in the field of medicine. This compound has been found to exhibit anti-inflammatory, anti-tumor, and antiviral activities. It has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer.

properties

IUPAC Name

N-[3-(morpholine-4-carbonyl)phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5/c24-18-14-17(21(28-18)7-2-1-3-8-21)19(25)22-16-6-4-5-15(13-16)20(26)23-9-11-27-12-10-23/h4-6,13,17H,1-3,7-12,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQLSHURIWKPKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(CC(=O)O2)C(=O)NC3=CC=CC(=C3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(4-morpholinylcarbonyl)phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
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N-[3-(4-morpholinylcarbonyl)phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
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N-[3-(4-morpholinylcarbonyl)phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
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N-[3-(4-morpholinylcarbonyl)phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
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N-[3-(4-morpholinylcarbonyl)phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
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N-[3-(4-morpholinylcarbonyl)phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide

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